molecular formula C6H8S B160659 3-Ethylthiophene CAS No. 1795-01-3

3-Ethylthiophene

Cat. No.: B160659
CAS No.: 1795-01-3
M. Wt: 112.19 g/mol
InChI Key: SLDBAXYJAIRQMX-UHFFFAOYSA-N
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Description

It is a sulfur-containing heterocyclic compound with applications spanning organic electronics, astrochemistry, and flavor chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-Ethylthiophene typically involves the following steps:

Industrial Production Methods: In industrial settings, this compound can be produced using similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of catalysts and optimized reaction parameters is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 3-Ethylthiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Applications

Intermediate in Organic Synthesis
3-Ethylthiophene serves as a crucial intermediate in the synthesis of more complex organic compounds. Its structure allows for various substitution reactions, making it valuable in the production of pharmaceuticals and agrochemicals. For instance, it can be used to synthesize derivatives that exhibit biological activity or serve as building blocks for larger molecular frameworks .

Electropolymerization
The compound is also utilized in electropolymerization processes to create conductive polymers. When polymerized, this compound produces films with significant electrical conductivity (approximately 270 S cm1^{-1}), which is beneficial for electronic applications .

Property Value
Conductivity270 S cm1^{-1}
Comparison with PolythiopheneIntermediate conductivity (190 S cm1^{-1})

Biological Applications

Building Block for Bioactive Molecules
In biological research, this compound is explored as a building block for synthesizing bioactive compounds. Its derivatives are being investigated for potential therapeutic properties, including anti-inflammatory and anti-cancer activities .

Case Study: Therapeutic Potential
A study indicated that derivatives of this compound exhibit promising anti-psychotic and anti-anxiety effects. This highlights its potential role in developing new pharmacological agents.

Industrial Applications

Production of Conductive Polymers
In the industrial sector, this compound is significant for producing organic conductive polymers used in electronic devices such as organic light-emitting diodes (OLEDs) and organic solar cells. The unique properties of the polymer derived from this compound make it suitable for applications requiring flexibility and conductivity .

Material Science Innovations
The compound is also integral to developing novel materials with unique optical and electronic properties. For example, oligo(this compound-ethynylene)s are being researched as "molecular wires" in molecular electronics due to their interesting optical characteristics .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with other thiophenes is essential:

Compound Position of Ethyl Group Key Properties
Thiophene NoneBase compound with limited reactivity
2-Ethylthiophene Second positionDifferent reactivity profile
3-Methylthiophene Methyl group insteadVariations in electronic properties
This compound Third positionEnhanced conductivity and biocompatibility

Mechanism of Action

The mechanism of action of 3-Ethylthiophene involves its interaction with various molecular targets and pathways. In biological systems, it can act as a ligand for specific receptors or enzymes, modulating their activity. The sulfur atom in the thiophene ring plays a crucial role in its reactivity and interaction with other molecules .

Comparison with Similar Compounds

Below, 3-ethylthiophene is compared to structurally analogous thiophene derivatives in terms of electronic properties, reactivity, and applications.

Structural and Electronic Properties

Compound Molecular Formula Substituent Position HOMO (eV) LUMO (eV) Band Gap (eV) Key References
This compound C₆H₈S 3-ethyl 5.87 3.91 1.96
2-Ethylthiophene C₆H₈S 2-ethyl
2,3-Dimethylthiophene C₆H₈S 2-methyl, 3-methyl
Poly(3-octylthiophene) (C₁₂H₁₈S)ₙ 3-octyl 5.59 3.76 1.83
3-Ethynylthiophene C₆H₄S 3-ethynyl

Key Observations :

  • The ethyl group in this compound induces steric and electronic effects distinct from methyl or ethynyl substituents. For example, alkyl groups like ethyl enhance solubility in organic solvents compared to unsubstituted thiophene, critical for polymer processing .
  • The HOMO-LUMO gap of this compound derivatives (1.96 eV) is slightly wider than that of poly(3-octylthiophene) (1.83 eV), suggesting reduced electron mobility but improved stability in photovoltaic applications .

Reactivity in Hydrothermal Environments

Under simulated volcanic conditions, this compound forms in lower concentrations (0.01–0.03 mM) compared to thiophene but is more abundant than benzo[b]thiophene. Catalyst choice significantly impacts yield:

  • NiS/FeS catalysts produce a thiophene-to-derivatives ratio of 25.4, favoring thiophene itself.
  • CoS catalysts yield higher proportions of derivatives (ratio: 0.3–2.8), indicating greater alkylation activity .
  • The presence of CO suppresses this compound formation, likely due to competitive side reactions .

Biological Activity

3-Ethylthiophene is a sulfur-containing heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its synthesis, pharmacological properties, and relevant case studies.

  • Molecular Formula : C₆H₈S
  • Molecular Weight : 112.19 g/mol
  • Boiling Point : 141 °C
  • Density : 1.00 g/cm³ at 20 °C

Synthesis and Derivatives

This compound can be synthesized through various methods, including the reaction of ethylbenzene with sulfur-containing reagents under specific catalytic conditions. The synthesis process typically involves heating at elevated temperatures (300° to 650°C) to achieve optimal yields .

Antimicrobial Properties

Research has indicated that thiophene derivatives exhibit significant antimicrobial activity. In a study involving various thiophene compounds, derivatives of this compound were tested against several bacterial strains, demonstrating varying degrees of effectiveness. For instance, certain substituted thiophenes showed potent activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications to the thiophene ring can enhance antimicrobial potency .

Anti-Inflammatory Activity

Thiophene-based compounds are recognized for their anti-inflammatory properties. A study reported that certain thiophene derivatives could inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which play a crucial role in inflammation pathways. Specifically, compounds similar to this compound showed IC50 values in the low micromolar range against these enzymes, indicating strong potential for therapeutic applications in inflammatory diseases .

Cytotoxic Effects

In vitro studies have demonstrated that some thiophene derivatives exhibit cytotoxic effects on cancer cell lines. For example, certain analogs of this compound were found to inhibit the growth of human myelogenous leukemia K562 cells, although their potency was lower compared to more constrained thiophene derivatives . The mechanism appears to involve inhibition of key metabolic pathways within the cancer cells.

Study on Antimicrobial Activity

A comprehensive study evaluated the antimicrobial efficacy of various thiophene derivatives, including this compound. The results indicated that modifications at specific positions on the thiophene ring could enhance activity against pathogens such as Candida albicans and Salmonella typhi. The study concluded that structural variations significantly influence biological activity .

Anti-Inflammatory Mechanisms

Another study focused on the anti-inflammatory properties of thiophene compounds, where this compound derivatives were administered in models of induced inflammation. Results showed a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6, suggesting that these compounds could serve as potential therapeutic agents for inflammatory conditions .

Summary of Findings

The following table summarizes key findings related to the biological activities of this compound and its derivatives:

Activity Effect IC50 Value Reference
AntimicrobialEffective against S. aureusVaries by derivative
Effective against E. coliVaries by derivative
Anti-inflammatoryInhibition of COX/LOX enzymesLow µM range
CytotoxicInhibition of K562 cellsLower than tiazofurin

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 3-Ethylthiophene, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis of this compound typically involves thiophene functionalization via alkylation or cross-coupling reactions. For example, Suzuki-Miyaura coupling using palladium catalysts can introduce ethyl groups to the thiophene ring . Optimization strategies include adjusting solvent polarity (e.g., DMF vs. THF), temperature control (80–120°C), and catalyst loading (1–5 mol%). Systematic DOE (Design of Experiments) approaches are recommended to identify optimal conditions .
  • Key Challenges : Competing side reactions (e.g., over-alkylation) and purification difficulties due to similar boiling points of byproducts. Column chromatography with silica gel or distillation under reduced pressure are common solutions .

Q. How can researchers reliably characterize the structural and thermal stability of this compound derivatives?

  • Methodological Answer : Use a combination of NMR (¹H/¹³C) for structural confirmation, FT-IR for functional group analysis, and TGA (thermogravimetric analysis) to assess thermal stability. For instance, TGA data for this compound show decomposition onset at ~250°C in nitrogen atmospheres . Differential scanning calorimetry (DSC) can further reveal phase transitions .
  • Data Interpretation : Compare experimental results with computational predictions (e.g., DFT calculations for bond dissociation energies) to validate stability trends .

Q. What are the best practices for conducting a literature review on this compound’s physicochemical properties?

  • Methodological Answer : Prioritize peer-reviewed journals (e.g., Beilstein Journal of Organic Chemistry) and databases like SciFinder or Reaxys. Use keywords such as "this compound synthesis," "electronic properties," and "spectroscopic characterization" . Cross-reference data from NIST Chemistry WebBook for authoritative physicochemical values (e.g., boiling point: 152–154°C) .

Advanced Research Questions

Q. How do the HOMO/LUMO energy levels of this compound derivatives influence their performance in organic electronic devices?

  • Methodological Answer : Cyclic voltammetry (CV) in non-aqueous solvents (e.g., acetonitrile) is used to determine oxidation/reduction potentials. For example, Shaffiee et al. reported HOMO levels of −5.2 eV for phenyl-C61-butyric acid this compound ester via CV, correlating with its efficiency in organic photovoltaics .
  • Advanced Analysis : Combine experimental data with DFT calculations (e.g., B3LYP/6-31G* basis set) to model charge transport properties .

Q. What computational strategies can resolve contradictions in reported reaction mechanisms for this compound functionalization?

  • Methodological Answer : Employ ab initio molecular dynamics (AIMD) to simulate reaction pathways. For instance, discrepancies in alkylation vs. electrophilic substitution mechanisms can be clarified by analyzing transition states and activation energies .
  • Validation : Cross-check computational results with kinetic isotope effects (KIEs) from isotopic labeling experiments .

Q. How can this compound be integrated into heterojunction materials for enhanced photocatalytic hydrogen generation?

  • Methodological Answer : Design ternary systems (e.g., BiVO₄/Fe₂O₃/ZnFe₂O₄) where this compound acts as a charge-transfer mediator. Electrochemical impedance spectroscopy (EIS) and Mott-Schottky analysis are critical to evaluate carrier mobility and band alignment .
  • Experimental Design : Optimize layer thickness (10–50 nm via spin-coating) and annealing conditions (300–400°C) to minimize recombination losses .

Q. Methodological Resources

  • Spectral Databases : NIST Chemistry WebBook for IR/Raman spectra .
  • Computational Tools : Gaussian 16 for DFT modeling; VASP for solid-state simulations .
  • Ethical Guidelines : Avoid commercial sources (e.g., ); prioritize peer-reviewed data .

Properties

IUPAC Name

3-ethylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8S/c1-2-6-3-4-7-5-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLDBAXYJAIRQMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CSC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

90451-70-0
Record name Thiophene, 3-ethyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90451-70-0
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DSSTOX Substance ID

DTXSID20170815
Record name 3-Ethylthiophene
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Molecular Weight

112.19 g/mol
Source PubChem
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Physical Description

Liquid
Record name 3-Ethylthiophene
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Boiling Point

136.00 to 138.00 °C. @ 760.00 mm Hg
Record name 3-Ethylthiophene
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CAS No.

1795-01-3
Record name 3-Ethylthiophene
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Record name 3-Ethylthiophene
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Record name 3-Ethylthiophene
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Record name 3-ethylthiophene
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Record name 3-ETHYLTHIOPHENE
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Record name 3-Ethylthiophene
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Melting Point

-89.1 °C
Record name 3-Ethylthiophene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035385
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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